Methyl 3-(aminomethyl)-4-methylbenzoate

Description

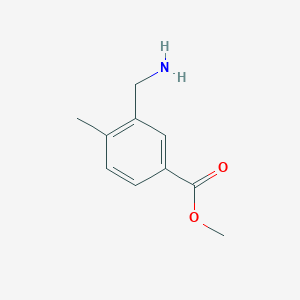

Methyl 3-(aminomethyl)-4-methylbenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, a methyl group at the 4-position, and an aminomethyl (-CH2NH2) substituent at the 3-position of the aromatic ring. The aminomethyl group introduces both steric and electronic effects, distinguishing it from simpler methyl aminobenzoates .

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl 3-(aminomethyl)-4-methylbenzoate |

InChI |

InChI=1S/C10H13NO2/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5H,6,11H2,1-2H3 |

InChI Key |

PTLNQHZLDYFANT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)CN |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-(aminomethyl)-4-methylbenzoic Acid

- Procedure : The most common synthetic route begins with 3-(aminomethyl)-4-methylbenzoic acid, which is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

- Reaction conditions : The reaction is conducted under reflux to drive the esterification to completion.

- Mechanism : The acid catalyst protonates the carboxyl group, increasing its electrophilicity, facilitating nucleophilic attack by methanol to form the methyl ester.

- Yield : Reported yields range between 70% and 85%, depending on reaction time, temperature, and purity of starting materials.

- Example : In a detailed procedure, 3-amino-4-methylbenzoic acid (1.00 g, 6.62 mmol) is dissolved in anhydrous methanol (25 mL), cooled in an ice bath, and treated dropwise with thionyl chloride (SOCl2). The mixture is then refluxed for 4 hours. After concentration and neutralization with sodium bicarbonate, extraction with ethyl acetate yields methyl 3-amino-4-methylbenzoate in 97% yield as a beige powder.

Direct Alkylation of 3-(aminomethyl)-4-methylbenzoic Acid

- Procedure : Another method involves the alkylation of the carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate.

- Reaction conditions : This reaction is typically carried out in polar aprotic solvents like acetone or dimethylformamide at elevated temperatures.

- Advantages : This method can be advantageous when direct esterification is challenging due to substrate sensitivity.

- Industrial relevance : This method is less commonly used industrially compared to acid-catalyzed esterification but provides an alternative route.

Industrial Continuous Flow Process

- Process : In industrial settings, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and reactant concentration.

- Benefits : This leads to improved yields (>85%), enhanced purity, and reduced by-products.

- Workup : The reaction mixture is subjected to controlled pH adjustment (e.g., using aqueous potassium hydroxide or sodium hydroxide at 4–6% w/w) and temperature control (5–10°C) during extraction steps to minimize premature hydrolysis of the ester. Saturation of the aqueous phase with sodium chloride aids efficient extraction into organic solvents like toluene.

| Preparation Method | Reagents and Catalysts | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid-catalyzed esterification | Methanol, sulfuric acid or HCl | Methanol | Reflux (~65°C) | 4 hours | 70–97 | SOCl2 sometimes added to activate acid |

| Direct alkylation | Methyl iodide, potassium carbonate | Acetone or DMF | Elevated (50–80°C) | Several hours | 70–85 | Requires polar aprotic solvent |

| Industrial continuous flow | Methanol, acid catalyst, base for workup | Methanol, toluene | Controlled 5–10°C | Continuous | >85 | pH and salt saturation critical for yield |

- Purity and Polymorphism : Variations in melting points reported in literature (114–117°C vs. higher for analogs) are often due to impurities or polymorphic forms. Purification by recrystallization or chromatography is recommended to achieve ≥98% purity.

- Hydrochloride Salt Formation : The hydrochloride salt form of methyl 3-(aminomethyl)-4-methylbenzoate is prepared by treating the free base with hydrochloric acid, improving solubility and stability for certain applications.

- Handling and Safety : The compound and its salts should be handled with appropriate protective equipment, stored away from moisture and light to prevent degradation.

- The acid-catalyzed esterification of 3-(aminomethyl)-4-methylbenzoic acid with methanol remains the most widely used and reliable method for preparing this compound, offering high yields and scalability.

- Industrial processes benefit from precise control of pH, temperature, and extraction conditions to maximize yield and purity, often employing continuous flow technology.

- Alternative routes such as direct alkylation provide flexibility but are less common due to solvent and reagent considerations.

- Proper purification and characterization are essential to resolve discrepancies in physical properties and ensure reproducibility in research and industrial applications.

- The hydrochloride salt form is valuable for enhancing compound stability and solubility in aqueous systems, facilitating its use in biochemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methyl ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Hydrolysis can be achieved using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of 3-(aminomethyl)-4-methylbenzoic acid.

Scientific Research Applications

Methyl 3-(aminomethyl)-4-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Research Implications

- Pharmaceutical Applications: The aminomethyl group in Methyl 3-(aminomethyl)-4-methylbenzoate may serve as a versatile intermediate for prodrug design, leveraging its primary amine for conjugation .

- Material Science : Compared to halogenated analogs, the target compound’s polar substituents could improve compatibility with polymeric matrices .

- Synthetic Challenges: Derivatives like Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate highlight the need for optimized protection-deprotection strategies during synthesis .

Biological Activity

Methyl 3-(aminomethyl)-4-methylbenzoate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Name : this compound

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 2322849-73-8

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 2322849-73-8 |

| Purity | ≥95% |

This compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to fit into active sites, potentially inhibiting or activating their functions. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : Acting as a competitive inhibitor for certain enzymes.

- Receptor Modulation : Interacting with specific receptors to modulate signaling pathways.

Pharmacological Studies

Recent studies have highlighted the compound's potential in pharmacology, particularly in the development of new therapeutic agents. For instance, it has been evaluated for its anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered at specific doses. The results indicated a dose-dependent response, suggesting its potential utility in treating inflammatory conditions.

Table 2: Summary of Pharmacological Studies

Toxicological Profile

The safety and toxicity of this compound have been assessed in various studies. Preliminary findings suggest that the compound exhibits low toxicity at therapeutic doses, but further studies are necessary to establish a comprehensive toxicological profile.

Table 3: Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Mutagenicity | Negative in Ames test |

| Reproductive Toxicity | No observed effects at tested doses |

Q & A

Basic Research Question

- ¹H NMR : Key signals include the methyl ester (δ 3.86 ppm, singlet) and aminomethyl protons (δ 3.10–3.50 ppm, multiplet), with aromatic protons appearing as distinct doublets (δ 6.8–7.6 ppm) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and primary amine (N–H stretch at ~3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z 179–193 (depending on substituents) and fragmentation patterns to validate structure .

How can isotopic labeling (e.g., deuterated analogs) improve pharmacokinetic studies of this compound?

Advanced Research Question

Deuterated derivatives (e.g., Methyl 4-(aminomethyl)benzoate-d4 ) enable tracking of metabolic pathways and stability studies.

- Synthesis : Use deuterated methanol (CD₃OD) in esterification steps to incorporate deuterium at the methyl ester position .

- Applications : Monitor isotopic shifts in LC-MS to distinguish parent compounds from metabolites .

Challenges : Ensure isotopic purity (>99% d4) to avoid signal overlap in mass spectra .

What strategies optimize regioselectivity during electrophilic substitution reactions on this compound?

Advanced Research Question

The aminomethyl group directs electrophiles to specific positions on the aromatic ring.

- Nitration : The aminomethyl group acts as an activating, ortho/para-directing group. Use HNO₃/H₂SO₄ at 0–5°C to favor para-substitution .

- Sulfonation : Controlled reaction with ClSO₃H at 30°C yields sulfonamide derivatives at the ortho position .

Validation : Compare reaction outcomes with computational models (e.g., DFT calculations) to predict regioselectivity .

How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

Advanced Research Question

- Steric Effects : The methyl group at the 4-position hinders nucleophilic attack at the ester carbonyl, requiring elevated temperatures (80–100°C) for reactions with amines .

- Electronic Effects : Electron-donating aminomethyl group increases electron density at the carbonyl, enhancing reactivity toward electrophiles but reducing stability under acidic conditions .

Methodology : Monitor reaction progress via TLC (silica gel, hexane/EtOH 1:1) and characterize products with ¹³C NMR to confirm substitution patterns .

What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Basic Research Question

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>98% ).

- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to separate polar byproducts .

- Distillation : For volatile impurities, vacuum distillation at ≤100°C preserves ester integrity .

How can researchers address discrepancies in biological activity data for this compound analogs?

Advanced Research Question

Contradictory bioactivity results (e.g., enzyme inhibition vs. activation) may arise from:

- Protonation State : The aminomethyl group’s pKa (~9.5) affects binding under physiological pH. Use pH-adjusted assays .

- Stereochemistry : Chiral analogs (e.g., (S)-configured derivatives ) may exhibit divergent activities. Resolve enantiomers via chiral HPLC .

Validation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.